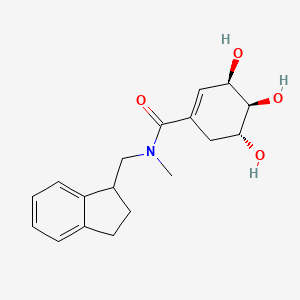![molecular formula C17H25NO3 B7341714 (3-ethoxyphenyl)-[(3S)-3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B7341714.png)
(3-ethoxyphenyl)-[(3S)-3-(2-methylpropyl)morpholin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethoxyphenyl)-[(3S)-3-(2-methylpropyl)morpholin-4-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as EPM, and it belongs to the class of morpholine derivatives.
Mechanism of Action
The exact mechanism of action of EPM is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. EPM also appears to modulate the activity of the endocannabinoid system, which plays a key role in pain perception and inflammation.
Biochemical and Physiological Effects:
EPM has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as improve joint mobility in models of arthritis. EPM has also been shown to have anti-tumor effects in cancer models, although more research is needed to fully understand its potential in this area.
Advantages and Limitations for Lab Experiments
One of the main advantages of EPM in lab experiments is its potency and selectivity. It has been shown to have a high degree of selectivity for its target receptors, which makes it a valuable tool for studying the endocannabinoid system and other related pathways. However, one limitation of EPM is its solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on EPM. One area of interest is the development of more potent and selective analogs of EPM for use in drug discovery. Another potential direction is the investigation of EPM's effects on other disease models, such as neurodegenerative diseases and autoimmune disorders. Finally, more research is needed to fully understand the mechanisms of action of EPM and its potential applications in clinical settings.
Synthesis Methods
The synthesis of EPM involves the reaction between 3-ethoxyphenylboronic acid and (3S)-3-(2-methylpropyl)morpholine-4-carboxaldehyde. The reaction is catalyzed by palladium acetate and triphenylphosphine in the presence of a base. The product is then purified by column chromatography to obtain the desired compound.
Scientific Research Applications
EPM has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. EPM has also been shown to have potential applications in the treatment of neuropathic pain and cancer.
properties
IUPAC Name |
(3-ethoxyphenyl)-[(3S)-3-(2-methylpropyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-16-7-5-6-14(11-16)17(19)18-8-9-20-12-15(18)10-13(2)3/h5-7,11,13,15H,4,8-10,12H2,1-3H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIBJFSZBASMTQ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCOCC2CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCOC[C@@H]2CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,3aS,6aR)-3-methoxy-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B7341640.png)
![N-[4-[(3S,3aS,6aR)-3-methoxy-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7341645.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-1-benzofuran-3-carboxamide](/img/structure/B7341652.png)
![(2R,3R)-N-[(1-ethylsulfanylcyclopropyl)methyl]-3-(pyrazol-1-ylmethyl)oxolane-2-carboxamide](/img/structure/B7341654.png)
![(2R,3R)-N-[(1-ethylsulfanylcyclopropyl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341667.png)
![(1R,2S)-N-[(1-ethylsulfanylcyclopropyl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341669.png)
![(2R,3R)-2-(1-ethylpyrazol-4-yl)-N-[(1-ethylsulfanylcyclopropyl)methyl]oxane-3-carboxamide](/img/structure/B7341672.png)
![(2-ethoxy-4-methylpyridin-3-yl)-[(3R)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7341678.png)
![1-[[1-[(1R,2R)-2-(3-chlorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]methyl]pyrrolidin-2-one](/img/structure/B7341690.png)

![N-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methyl]-1-methylsulfanylcyclopropane-1-carboxamide](/img/structure/B7341720.png)
![2-[(2R)-2-methyl-3-phenylpropanoyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B7341732.png)
![5-[(1R,2R)-2-(3-hydroxyphenyl)cyclopropanecarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7341739.png)
![(2R,4R)-1-acetyl-N-[(1-benzyl-4-methylpiperazin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7341740.png)